Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
Overview
Description
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a synthetic phosphonate ester with the molecular formula C9H17F2O4P. It is a colorless to light yellow liquid that is soluble in various organic solvents such as dichloromethane, chloroform, and ethyl acetate . This compound is known for its high permanent dipole moments, making it useful in various scientific applications .
Mechanism of Action
Target of Action
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate (DFP) is a versatile compound used in organic synthesis . The primary targets of DFP are the organic compounds involved in addition reactions, particularly alkenes and alkynes .
Mode of Action
DFP acts as a catalyst in the addition reactions of alkenes and alkynes . It interacts with these organic compounds, facilitating the reaction process and leading to the formation of new compounds .
Biochemical Pathways
It’s known that dfp plays a crucial role in organic synthesis, particularly in the addition reactions of alkenes and alkynes . The downstream effects would be the formation of new organic compounds.
Pharmacokinetics
It’s known that dfp is soluble in most organic solvents, such as alcohol, ether, and chlorinated hydrocarbons . This suggests that DFP could have good bioavailability when used in organic synthesis.
Result of Action
The result of DFP’s action is the formation of new organic compounds through addition reactions . It serves as a catalyst, facilitating the reaction process and leading to the synthesis of desired organic compounds .
Action Environment
The action of DFP can be influenced by environmental factors. For instance, it should be stored under an inert atmosphere at room temperature . It should also be kept away from strong oxidizing agents . Moreover, DFP is a hazardous chemical, and strict safety procedures must be followed during its handling and storage .
Preparation Methods
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is typically synthesized through the condensation reaction of difluoroacetic acid heptyl ester with phosphonyl chloride . The reaction conditions often involve the use of inert atmospheres and controlled temperatures to ensure high purity and yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acids.
Reduction: It can be reduced to form phosphonates with different oxidation states.
Substitution: Common reagents such as alkyl halides can be used to substitute the phosphonate group, leading to the formation of various derivatives.
Addition: It can act as a catalyst in addition reactions involving alkenes and alkynes.
Scientific Research Applications
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is unique due to its high dipole moments and versatility in various reactions. Similar compounds include:
- Dimethyl (2-oxo-3,3-difluoroheptyl)phosphonate
- Dimethyl (3,3-difluoro-2-oxohept-1-yl)phosphonate
- (3,3-Difluoro-2-oxoheptyl)phosphonic acid dimethyl ester
These compounds share similar structural features but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISDEVRDMKWPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)CP(=O)(OC)OC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455903 | |
Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50889-46-8 | |
Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl P-(3,3-difluoro-2-oxoheptyl)phosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9VWU5KVU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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